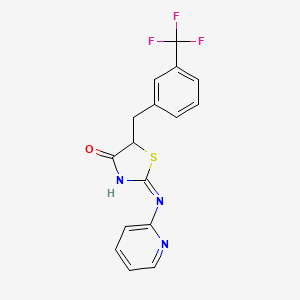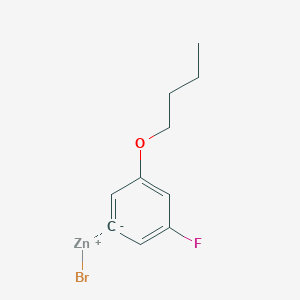
(3-n-Butyloxy-5-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-n-butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitates its use in various reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-n-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-5-fluorophenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3-n-butyloxy-5-fluorophenyl) bromide+Zn→(3-n-butyloxy-5-fluorophenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (3-n-butyloxy-5-fluorophenyl)zinc bromide is primarily used in cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base, and an electrophile such as an aryl halide.
Nucleophilic Substitution: Often requires a suitable leaving group on the substrate and may be facilitated by a polar aprotic solvent.
Major Products: The major products of reactions involving this compound are typically substituted aromatic compounds, where the (3-n-butyloxy-5-fluorophenyl) group is introduced into the target molecule.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates by introducing specific functional groups into bioactive molecules.
Industry:
Material Science: Employed in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (3-n-butyloxy-5-fluorophenyl)zinc bromide in chemical reactions involves the transfer of the (3-n-butyloxy-5-fluorophenyl) group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic centers in the substrate, and the pathways involve the coordination of the zinc reagent to the catalyst and subsequent transfer of the organic group.
Comparaison Avec Des Composés Similaires
- (3-n-butyloxyphenyl)zinc bromide
- (5-fluorophenyl)zinc bromide
- (3-n-butyloxy-5-chlorophenyl)zinc bromide
Uniqueness: (3-n-butyloxy-5-fluorophenyl)zinc bromide is unique due to the presence of both the butyloxy and fluorine substituents on the aromatic ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butoxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-7-12-10-6-4-5-9(11)8-10;;/h5-6,8H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JDEFNZZAVJEFFW-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



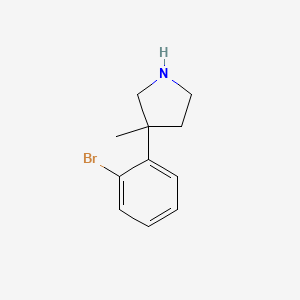
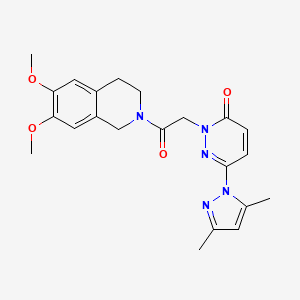
![(6-(tert-butyl)-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14880276.png)
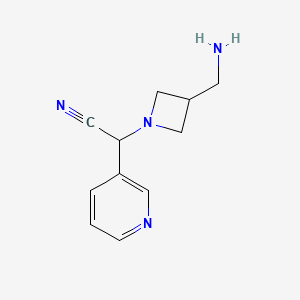
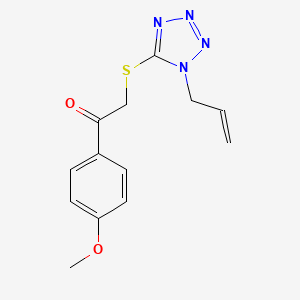
![Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)
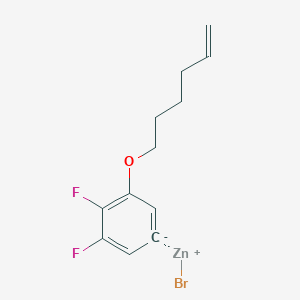
![5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880297.png)
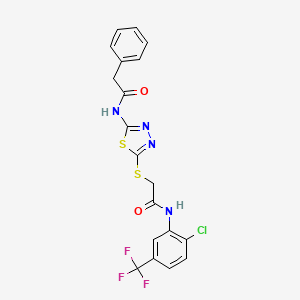
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)
